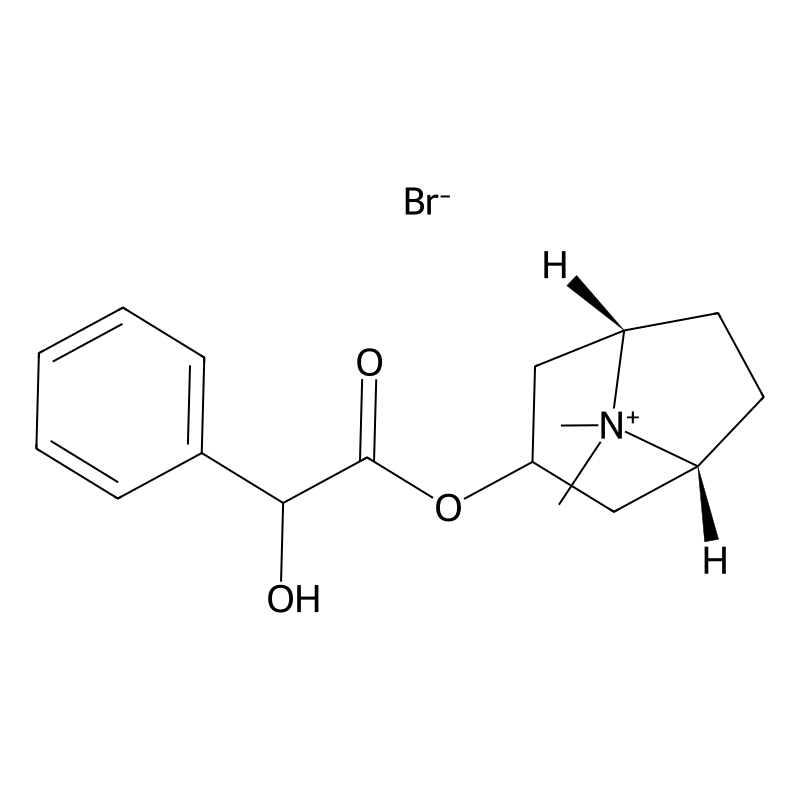Homatropine methylbromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mydriasis and Cycloplegia for Ophthalmic Examinations
One of the well-established research uses of homatropine methylbromide is in ophthalmology. It acts as a mydriatic, causing dilation of the pupil, and a cycloplegic, paralyzing the muscles that control accommodation (focusing ability) of the eye. This effect allows researchers to obtain a clearer view of the internal structures of the eye during examinations. Studies have investigated its efficacy in various contexts, such as:
- Evaluating the effectiveness of new medications for glaucoma or other eye diseases.
- Assessing the progression of age-related macular degeneration [].
- Studying the impact of environmental factors on retinal health [].
These studies leverage the ability of homatropine methylbromide to facilitate detailed examinations of the eye, enabling researchers to gather crucial data for ophthalmic research.
Studying the Autonomic Nervous System
Homatropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are part of the parasympathetic nervous system, which plays a vital role in regulating various bodily functions like digestion, heart rate, and pupil constriction. Research studies utilize homatropine methylbromide to investigate the mechanisms of the autonomic nervous system and its influence on various physiological processes. For instance, researchers might use it to:
Purity
Exact Mass
LogP
Appearance
Melting Point
Storage
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 64 of 65 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
Homatropine Methylbromide is the methylbromide salt of homatropine, a synthetic tertiary amine alkaloid with antimuscarinic properties. Homatropine methylbromide, a competitive inhibitor of acetylcholine at the muscarinic receptor, blocks parasympathetic nerve stimulation, thereby inhibiting pepsin and gastrin secretion. When administered in high doses, this drug produces inhibitory effects on acetylcholine activity, specifically on smooth muscle located in the gastrointestinal, biliary, and genitourinary tracts, resulting in an anti-spasmodic effect.
ATC Code
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BB - Belladonna alkaloids, semisynthetic, quaternary ammonium compounds
A03BB06 - Homatropine methylbromide
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
Pictograms

Irritant
Other CAS
Wikipedia
FDA Medication Guides
Use Classification
General Manufacturing Information
Dates
2: BATTERMAN RC, MOURATOFF GJ. Influence of morphine, codeine, meperidine,
3: EDUARDO, BILLINGHURST GA. [Symptomatic treatment of Meniere's syndrome with
4: PATEL JL, LEMBERGER AP. The kinetics of the hydrolysis of homatropine
5: BANDELIN FJ. The colorimetric determination of homatropine methylbromide. J Am
6: Canaes LS, Leite OD, Fatibello-Filho O. Flow-injection turbidimetric
7: Hanna S, Rosen M, Rasero L, Lachman L. Analysis of homatropine methylbromide
8: Knochen M, Bardanca M, Piaggio P. Application of second-derivate UV
9: WALTON CJ, CAYER D, SOHMER MF. Prolonged treatment of peptic ulcer with
10: CANTELMO AL. Adjunctive anticholinergic treatment with homatropine
11: CAHEN RL, TVEDE K. Homatropine methylbromide; a pharmacological reevaluation.
12: Ahuja S, Spiegel D, Brofazi FR. Stabilization of homatropine
13: Grabowski BF, Softly BJ, Chang BL, Haney WG Jr. GLC analysis of homatropine
14: Cantwell FF, Domjan M, Hiskey CF. Specific analysis for homatropine
15: Spiegel D, Ahuja S, Brofazi FR. Stability-indicating method for analysis of
16: Limaiem F, Korbi S, Lahmar A, Bouraoui S, Aloui S, Jedidi S, Miloudi N,
17: Fang L, Yu J, Jiang Z, Guo X. Preparation of a β-Cyclodextrin-Based
18: Bassareo PP, Bassareo V, Manca D, Fanos V, Mercuro G. An old drug for use in
19: Deolindo MV, Reis DG, Crestani CC, Tavares RF, Resstel LB, Corrêa FM. NMDA
20: Zhu Z, Yang L, Zhao XM, Luo DQ, Zhang HT, Zhou CW. Myomatous hepatic








